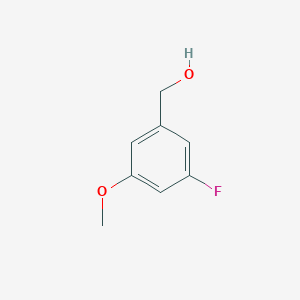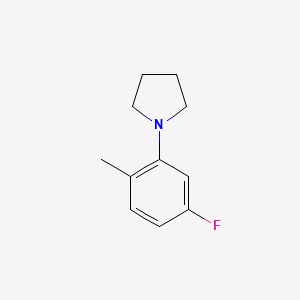
Ureidosuccinic acid
Übersicht
Beschreibung
Ureidosuccinic acid (USA) is an intermediary product in pyrimidine biosynthesis . It is also known as Carbamoyl aspartic acid . It exists as a solid, possibly soluble in water, and is an extremely weak basic compound .
Synthesis Analysis
This compound is formed from aspartate and carbamoyl phosphate via aspartate carbamoyltransferase . It is also generated by the action of dihydroorotase, which catalyzes the reaction: 4,5-Dihydroorotic acid + Water <=> this compound + H+ .
Molecular Structure Analysis
The molecular formula of this compound is C5H8N2O5. It has an average mass of 176.127 Da and a mono-isotopic mass of 176.043320 Da .
Chemical Reactions Analysis
This compound is an intermediary product in pyrimidine metabolism. It is generated by the action of dihydroorotase . It is also an intermediate in the de novo pyrimidine nucleotide biosynthesis pathway .
Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3. Its boiling point is 366.4±42.0 °C at 760 mmHg. The vapour pressure is 0.0±1.8 mmHg at 25°C. The enthalpy of vaporization is 67.3±6.0 kJ/mol. The flash point is 175.4±27.9 °C. The index of refraction is 1.556. The molar refractivity is 35.5±0.3 cm3. It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Regulatory Interaction in Biosynthesis
Ureidosuccinic acid (USA), as an intermediate metabolite in pyrimidine biosynthesis, plays a crucial role in cellular regulation. It has been found to inhibit cell growth, with its effect being modulated by levels of dihydroorotase activity and purine biosynthesis. This interplay between pyrimidine and purine biosynthesis via USA highlights its regulatory significance in cellular processes (Korch, Lacroute, & Exinger, 2004).
Involvement in Prion Research
USA is utilized in studies related to the Saccharomyces cerevisiae prion [URE3], which is an infectious amyloid form of the Ure2p protein. The ability of [URE3] cells to uptake ureidosuccinate under certain conditions is a key aspect of this research, providing insight into amyloid formation and stability in vivo (Brachmann, Toombs, & Ross, 2006).
Yeast Prion Strains and this compound
The study of [URE3] yeast prion strains has leveraged the phenotype related to this compound uptake to select for prion states. This approach has been instrumental in observing different [URE3] prion variants, thereby contributing significantly to our understanding of prion biology (Schlumpberger, Prusiner, & Herskowitz, 2001).
Role in Bacterial Acid Resistance
This compound's derivatives play a role in bacterial acid resistance. For instance, in Helicobacter pylori, a urea channel regulated by UreI is crucial for gastric colonization and survival in acidic environments. This involves the transport of urea, possibly including compounds like this compound, into the bacterial cytoplasm, where it is essential for acid resistance (Weeks, Eskandari, Scott, & Sachs, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Ureidosuccinic acid is primarily involved in the de novo pyrimidine nucleotide biosynthesis pathway . It is formed from aspartate and carbamoyl phosphate via the action of the enzyme known as aspartate carbamoyltransferase (ACTase) .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. This compound is biosynthesized from carbamoyl phosphate and L-aspartic acid through the action of the enzyme aspartate carbamoyltransferase (ACTase) . This interaction results in changes in the biochemical pathways involved in pyrimidine biosynthesis .
Biochemical Pathways
This compound serves as an intermediate in pyrimidine biosynthesis . Pyrimidines are essential components of nucleic acids like DNA and RNA, and they play a crucial role in cell division, protein synthesis, and in maintaining cell integrity.
Pharmacokinetics
The uptake of this compound in organisms like yeast is influenced by the nitrogen source. When proline was the sole nitrogen source, this compound uptake occurred; however, when ammonium sulfate or glutamic acid was the nitrogen source, uptake was inhibited . This suggests that the bioavailability of this compound can be influenced by the presence of certain substances in the environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the uptake of this compound in yeast is regulated by nitrogen metabolism . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXYZVTANABHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030182 | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923-37-5, 13184-27-5 | |
| Record name | Ureidosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ureidosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ureidosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoylaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(aminocarbonyl)-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ureidosuccinic acid (USA) in biological systems?
A1: this compound (USA) is a key intermediate in the biosynthesis of pyrimidines [, , , , , , , ]. Pyrimidines are essential components of nucleic acids (DNA and RNA) and play crucial roles in various cellular processes.
Q2: How does USA contribute to pyrimidine synthesis?
A2: USA is synthesized from aspartic acid and carbamoyl phosphate in a reaction catalyzed by aspartate transcarbamylase (ATC) [, , , ]. This is an early step in the de novo pyrimidine biosynthetic pathway. USA is then converted to dihydroorotic acid and subsequently to orotic acid, which is further processed to form uridine monophosphate (UMP) - a precursor for other pyrimidine nucleotides [, , , , , ].
Q3: Can USA be utilized by all organisms for pyrimidine synthesis?
A4: Not all organisms can utilize USA directly. For example, some strains of Lactobacillus bulgaricus require USA to be converted to orotic acid before it can be used for growth [, ]. Additionally, this compound did not serve as a pyrimidine precursor in Bacillus cereus [].
Q4: What is the significance of USA uptake in yeast?
A5: In yeast, USA uptake is regulated by nitrogen catabolite repression, a system that controls the expression of genes involved in nitrogen metabolism []. The presence of preferred nitrogen sources, such as ammonium, represses the uptake of less preferred sources, such as USA.
Q5: What is the relationship between the [URE3] prion and USA uptake?
A7: The [URE3] prion is a misfolded form of Ure2p that is incapable of repressing USA uptake genes, even in the presence of preferred nitrogen sources [, ]. This leads to a Ura+ phenotype in ura2 mutant yeast strains, allowing them to grow on media lacking uracil but containing USA.
Q6: Have different [URE3] prion strains been identified?
A8: Yes, distinct [URE3] prion strains with different properties have been identified []. For example, type A [URE3] corresponds to conventional [URE3] with low Ure2p activity, while the novel type B variant exhibits relatively high residual Ure2p activity.
Q7: What are the implications of USA metabolism for cancer research?
A9: this compound is a precursor to pyrimidines, which are essential for DNA and RNA synthesis. Cancer cells often have increased demand for nucleotides due to their rapid proliferation. Inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme downstream of USA in the pyrimidine synthesis pathway, have shown promise as anti-cancer agents [].
Q8: How does DHODH inhibition affect cancer cells?
A10: DHODH inhibition disrupts pyrimidine biosynthesis, leading to depletion of downstream metabolites like uridine and ultimately inhibiting DNA and RNA synthesis []. This preferentially affects rapidly dividing cancer cells that rely heavily on de novo pyrimidine synthesis.
Q9: Are there specific DHODH inhibitors being investigated for cancer treatment?
A11: Yes, AG-636 is a novel, potent and selective DHODH inhibitor currently in clinical trials for lymphoma and acute leukemia []. Preclinical studies have shown its efficacy in inhibiting AML cell proliferation, inducing apoptosis, and promoting differentiation.
Q10: How does AG-636 exert its anti-cancer effects?
A12: AG-636 inhibits DHODH, leading to the accumulation of upstream metabolites like L-dihydroorotic acid and this compound, while depleting downstream metabolites like uridine, CDP and dCMP []. This metabolic disruption triggers apoptosis, inhibits cell proliferation and promotes differentiation of leukemic cells.
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C5H8N2O6, and its molecular weight is 192.12 g/mol.
Q12: Is spectroscopic data available for this compound?
A12: While the provided research abstracts do not provide specific spectroscopic data (NMR, IR, etc.), such data can be found in chemical databases like PubChem and ChemSpider.
Q13: Has this compound been investigated for its anti-tumor activity?
A16: While this compound itself hasn't been extensively studied for direct anti-tumor activity, some of its derivatives, like the dihydrazide of D,L-ureidosuccinic acid (DHUA), have shown antibacterial and moderate antitumor activities [, ].
Q14: How was DHUA's antitumor activity assessed?
A17: DHUA's antitumor activity was evaluated in vivo using mouse models of various tumor types, including Myeloma P-8, Sarcoma 180, and Yoshida sarcoma []. The compound demonstrated varying degrees of tumor growth inhibition in these models.
Q15: What is the significance of studying the renal metabolome in relation to USA?
A18: One study found that Empagliflozin, a type 2 diabetes medication, caused an increase in this compound levels in the kidney cortex of obese mice []. This suggests a potential link between USA metabolism and renal function, though further research is needed to elucidate the exact relationship.
Q16: Are there analytical methods available to measure this compound levels in biological samples?
A19: Yes, several analytical techniques can be employed to measure USA levels, including liquid chromatography coupled with mass spectrometry (LC-MS) [, , , ]. These techniques offer high sensitivity and specificity for quantifying metabolites in complex biological matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



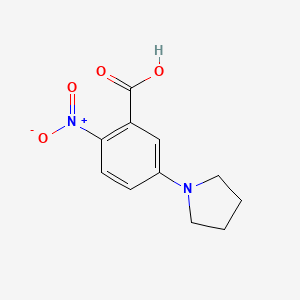
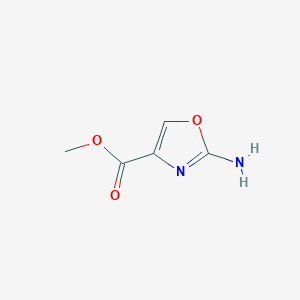
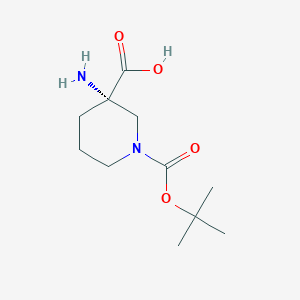





![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)


